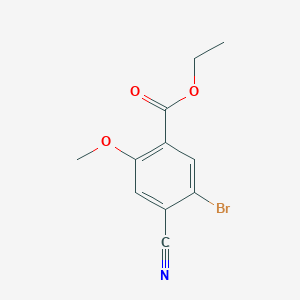![molecular formula C16H14N2O B1414736 3-{[(Chinolin-8-yl)amino]methyl}phenol CAS No. 1019573-28-4](/img/structure/B1414736.png)
3-{[(Chinolin-8-yl)amino]methyl}phenol
Übersicht
Beschreibung
3-{[(Quinolin-8-yl)amino]methyl}phenol is an organic compound that features a quinoline moiety linked to a phenol group via an aminomethyl bridge. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both quinoline and phenol functionalities in its structure allows for diverse chemical reactivity and biological activity.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Chinolin-Derivate wurden als potente Antitumormittel identifiziert. Sie können mit verschiedenen zellulären Zielen interagieren und die Proliferation von Krebszellen beeinträchtigen. Das Vorhandensein des Chinolin-Moleküls in „3-{[(Chinolin-8-yl)amino]methyl}phenol“ legt nahe, dass es Antitumoreigenschaften aufweisen kann, indem es bestimmte Enzyme oder Rezeptoren angreift, die an Tumorwachstum und Metastasierung beteiligt sind .
Antioxidative Eigenschaften
Verbindungen mit Chinolin-Strukturen haben eine signifikante antioxidative Aktivität gezeigt, die entscheidend für den Schutz von Zellen vor oxidativem Stress ist. Diese Eigenschaft ist besonders vorteilhaft, um Krankheiten zu verhindern, die mit oxidativem Schaden verbunden sind, wie z. B. neurodegenerative Erkrankungen .
Entzündungshemmende Anwendungen
Das entzündungshemmende Potenzial von Chinolin-Derivaten macht sie zu Kandidaten für die Behandlung von entzündlichen Erkrankungen. Sie können die entzündliche Reaktion des Körpers modulieren, Symptome lindern und möglicherweise das Fortschreiten von entzündlichen Erkrankungen stoppen .
Antimalaria-Anwendungen
Chinolin-basierte Verbindungen haben eine lange Geschichte der Verwendung in Antimalaria-Medikamenten. Ihre Fähigkeit, das Wachstum von Plasmodium-Arten zu hemmen, die Malaria verursachen, macht sie wertvoll für die Entwicklung neuer Antimalaria-Therapien .
Anti-SARS-CoV-2 (COVID-19)
Neuere Studien haben die Verwendung von Chinolin-Derivaten als potenzielle Behandlungen für COVID-19 untersucht. Ihre Interaktion mit viralen Proteinen könnte den Lebenszyklus des Virus stören und so eine neue Möglichkeit für therapeutische Interventionen gegen SARS-CoV-2 bieten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Quinolin-8-yl)amino]methyl}phenol typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Aminomethylation: The quinoline derivative is then subjected to aminomethylation using formaldehyde and an amine source, such as ammonium acetate, under acidic conditions to introduce the aminomethyl group.
Coupling with Phenol: The final step involves coupling the aminomethylated quinoline with phenol under basic conditions, often using a catalyst like palladium on carbon to facilitate the reaction.
Industrial Production Methods
Industrial production of 3-{[(Quinolin-8-yl)amino]methyl}phenol may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[(Quinolin-8-yl)amino]methyl}phenol undergoes various
Eigenschaften
IUPAC Name |
3-[(quinolin-8-ylamino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c19-14-7-1-4-12(10-14)11-18-15-8-2-5-13-6-3-9-17-16(13)15/h1-10,18-19H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITKOBMDTPUIFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NCC3=CC(=CC=C3)O)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![{[2-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B1414663.png)
amine](/img/structure/B1414665.png)

![2-[(2,5-Difluorophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B1414669.png)
![3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B1414670.png)
![2-[(3-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B1414672.png)
![Ethyl 4-[(2-hydroxyethyl)amino]piperidine-1-carboxylate](/img/structure/B1414673.png)

